5-Pyrimidinylboronic acid
Overview
Description
5-Pyrimidinylboronic acid is a chemical compound that has been synthesized and studied for its potential in various chemical reactions, particularly in the formation of heteroarylpyrimidines through Suzuki cross-coupling reactions. The compound and its derivatives, such as 2-methoxy-5-pyrimidylboronic acid, have been prepared from bromopyrimidine analogs via lithium-halogen exchange reactions followed by treatment with triisopropylborate .
Synthesis Analysis
The synthesis of 5-pyrimidinylboronic acid involves lithium-halogen exchange reactions on 5-bromopyrimidine, which is then reacted with triisopropylborate to yield the desired boronic acid. This method has been successfully applied to create various heteroarylpyrimidines when 5-pyrimidinylboronic acid is subjected to Suzuki cross-coupling reactions with different heteroaryl halides. The reaction conditions typically include sodium carbonate, palladium(II) chloride, triphenylphosphine, and 1,4-dioxane at elevated temperatures .
Molecular Structure Analysis
The molecular structure of 5-pyrimidinylboronic acid has been elucidated through X-ray crystallography. The compound is characterized by the usual exo-endo orientation of the two hydroxyl hydrogen atoms. Interestingly, unlike most arylboronic acids, 5-pyrimidinylboronic acid does not form a centrosymmetric hydrogen-bonded dimer, which is a common feature in these types of compounds .
Chemical Reactions Analysis
5-Pyrimidinylboronic acid is reactive in Suzuki cross-coupling reactions, which are used to synthesize various heteroarylpyrimidines. For instance, a two-fold reaction with 4,6-dichloropyrimidine yields 4,6-bis(5-pyrimidyl)pyrimidine. Additionally, reactions with different arylboronic acids can lead to the formation of diverse pyrimidine derivatives, showcasing the versatility of 5-pyrimidinylboronic acid in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-pyrimidinylboronic acid are influenced by its molecular structure. The absence of a centrosymmetric dimer in its crystal structure suggests unique solubility and reactivity characteristics compared to other arylboronic acids. The compound's reactivity in Suzuki cross-coupling reactions indicates its stability under the reaction conditions and its ability to form stable covalent bonds with various heteroaryl halides .
Scientific Research Applications
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Suzuki Cross-Coupling Reactions
- 5-Pyrimidinylboronic acid is used as a reagent in Suzuki cross-coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction used to form carbon-carbon bonds .
- The Suzuki reaction is a versatile method for synthesizing a variety of organic compounds, and 5-Pyrimidinylboronic acid can be used to introduce a pyrimidinyl group into these compounds .
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Synthesis of Heteroarylpyrimidine Derivatives
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Reagents for Other Cross-Coupling Reactions
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Synthesis of Pyrimidine Derivatives
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Reagents for Negishi Cross-Coupling Reactions
Safety And Hazards
5-Pyrimidinylboronic acid is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation .
properties
IUPAC Name |
pyrimidin-5-ylboronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BN2O2/c8-5(9)4-1-6-3-7-2-4/h1-3,8-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFPPBMKGYINDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=CN=C1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383574 | |
Record name | 5-Pyrimidinylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Pyrimidinylboronic acid | |
CAS RN |
109299-78-7 | |
Record name | 5-Pyrimidinylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Pyrimidinylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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